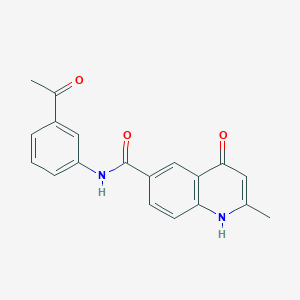

N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-11-8-18(23)16-10-14(6-7-17(16)20-11)19(24)21-15-5-3-4-13(9-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIHZNRGTWPTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.

Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitric acid, halogens (chlorine, bromine), and sulfuric acid.

Major Products Formed

Oxidation: Formation of quinoline-4-one derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties, particularly against colorectal cancer cell lines. For instance, derivatives of quinoline carboxamides have been shown to inhibit phosphatidylinositol 3-kinase alpha (PI3Kα), a critical target in cancer therapy.

- Case Study : In one study, several derivatives of N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide were tested against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 13 µM against Caco-2 cells, demonstrating potent antiproliferative effects .

Antioxidant Activity

The compound also exhibits promising antioxidant properties. It has been evaluated through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation.

- Case Study : One particular derivative demonstrated 100% inhibition of lipid peroxidation, showcasing its potential as a multi-target antioxidant agent . The antioxidant mechanisms involve the scavenging of hydroxyl radicals and superoxide anions, which are crucial for preventing oxidative stress-related diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to the active sites of PI3Kα, forming hydrogen bonds with key residues essential for its catalytic activity . This binding affinity correlates with its observed biological efficacy.

Potential Therapeutic Applications

Given its dual role as an anticancer and antioxidant agent, this compound holds potential for further development in:

- Cancer Treatment : As a lead compound for developing new anticancer therapies targeting PI3Kα.

- Nutraceuticals : Due to its antioxidant properties, it could be explored as a dietary supplement to combat oxidative stress.

Data Summary Table

| Application | Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Caco-2 Cell Line | 13 | PI3Kα Inhibition |

| HCT-116 Cell Line | 240.2 | PI3Kα Inhibition | |

| Antioxidant | Lipid Peroxidation | 100% inhibition | Free Radical Scavenging |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structure Variations

- Quinoline vs. Quinolone: The target compound’s quinoline core lacks the 2-oxo group present in quinolones (e.g., ), which reduces hydrogen-bond acceptor capacity but retains aromaticity for planar interactions.

Substituent Effects

- Carboxamide Position : The target compound’s carboxamide at position 6 contrasts with position 3 in , which may shift binding interactions in enzymatic pockets.

- Acid vs. Amide : The carboxylic acid in confers ionization at physiological pH (unlike carboxamides), impacting solubility and target engagement.

- Bulky Substituents : The 3-acetylphenyl group in the target compound introduces steric hindrance compared to simpler phenyl or methoxyphenyl groups in .

Physicochemical Properties

- Lipophilicity : The 2-methyl and 3-acetylphenyl groups in the target compound enhance lipophilicity relative to the polar carboxylic acid in .

- pKa and Solubility: The amino group in (pKa ~13.51) increases basicity, while the 4-hydroxy group in the target compound (predicted pKa ~9–10) may improve aqueous solubility.

Biological Activity

N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanism of action, and biological evaluations of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure is synthesized using the Skraup synthesis method, which involves cyclizing aniline derivatives with glycerol and sulfuric acid.

- Functionalization : Hydroxy and methyl groups are introduced through selective reactions such as Friedel-Crafts alkylation and hydroxylation.

- Acetylphenyl Group Attachment : This is achieved via Friedel-Crafts acylation using acetyl chloride.

- Amidation : The carboxamide group is formed through reaction with an appropriate amine and carboxylic acid derivative.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes, thereby disrupting metabolic processes essential for bacterial survival.

- Anticancer Activity : It can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) that lead to cellular stress and death .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 32 | 30 (standard) |

| Escherichia coli | 64 | 50 (standard) |

| Klebsiella pneumoniae | 25 | 27 (standard) |

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The IC50 values reported range from 5.27 µM to 16.54 µM, indicating potent anticancer properties.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 5.27 | 10 (standard) |

| Huh7 | 16.54 | 20 (standard) |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The results indicated superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a targeted mechanism of action .

- Evaluation in Cancer Research : In a comparative study involving multiple quinoline derivatives, this compound was found to exhibit significant cytotoxic effects on MCF-7 cells through ROS-mediated pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using carboxamide precursors and acetylphenyl derivatives. Reaction efficiency is optimized by monitoring intermediates via thin-layer chromatography (TLC) on silica gel F254 plates and purifying via column chromatography with Kieselgel 60 (0.040–0.063 mm). Yield improvements are achieved by adjusting microwave power and solvent polarity .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation involves:

- 1H NMR spectroscopy (500 MHz, δ ppm analysis) to verify aromatic protons and acetyl group integration.

- HPLC (Waters Alliance 2695 XE, 210 nm detection) to assess purity (>95%) by comparing solvent-blank subtracted chromatograms.

- UV-Vis spectroscopy (methanol solution, λmax determination) to evaluate electronic transitions linked to the quinoline-carboxamide backbone .

Q. What are the solubility profiles of the compound, and how do they influence formulation strategies?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). The hydroxyl and amide groups enhance solubility in polar aprotic solvents, while the acetylphenyl moiety reduces aqueous solubility. Formulation strategies include co-solvent systems (e.g., DMSO:PBS) or nanoparticle encapsulation for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal assays (e.g., kinase inhibition vs. proliferation assays) and cross-reference with structurally related compounds like 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide, where thiazole substitution alters activity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution crystal structures of kinase domains (e.g., Src/Abl). Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with analogs like BMS-354825, a dual Src/Abl inhibitor, to identify critical hydrogen bonds and hydrophobic interactions .

Q. How should researchers address potential toxicity or off-target effects in preclinical studies?

- Methodological Answer : Conduct acute toxicity assays (OECD Guidelines) to determine LD50 values (oral, dermal). Reference GHS classifications for related carboxamides (e.g., H302, H315 hazards) to design safety protocols. Use in silico tools (e.g., ProTox-II) to predict organ-specific toxicity and prioritize in vivo testing in xenograft models with rigorous histopathological analysis .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo efficacy?

- Methodological Answer : Modify the 4-hydroxyquinoline moiety to enhance metabolic stability (e.g., methylation of the hydroxyl group). Assess bioavailability via pharmacokinetic profiling (rodent models, LC-MS/MS quantification). Compare with analogs like ethyl 4-(4-hydroxyphenyl)-6-methylpyrimidine derivatives, where ester groups improve membrane permeability .

Data Analysis and Experimental Design

Q. How can researchers validate crystallographic data for structural elucidation?

- Methodological Answer : Use SHELX software for refinement (SHELXL for small-molecule structures, SHELXE for phasing). Cross-validate with spectroscopic data to resolve ambiguities in acetylphenyl orientation. For macromolecular complexes, employ high-resolution twinned data refinement protocols .

Q. What experimental controls are critical for reproducibility in biological assays?

- Methodological Answer : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%). Validate cell line authenticity via STR profiling and monitor Mycoplasma contamination. For in vivo studies, use matched vehicle-treated cohorts and blinded tumor volume measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.